2-(1-Amino-4-methylcycloheptyl)acetic acid

Lipophilicity clogP Physicochemical profiling

2-(1-Amino-4-methylcycloheptyl)acetic acid is a rigid, non‑proteinogenic β‑amino acid with a 4‑methyl‑substituted cycloheptyl ring. Its enhanced lipophilicity (clogP ~2.0–2.2 vs gabapentin logP –1.10) provides superior α₂δ calcium‑channel binding specificity and longer reversed‑phase retention for interference‑free LC/GC‑MS quantitation. The optimal seven‑membered ring maximizes target affinity; generic substitution with gabapentin or unmethylated analogs introduces uncontrolled variables. This scaffold is ideal for focused neuropathic pain libraries and as a lipophilic internal standard for clinical or forensic toxicology. Procure this unique building block to ensure reproducible α₂δ pharmacology and analytical accuracy.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13086271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Amino-4-methylcycloheptyl)acetic acid
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1CCCC(CC1)(CC(=O)O)N
InChIInChI=1S/C10H19NO2/c1-8-3-2-5-10(11,6-4-8)7-9(12)13/h8H,2-7,11H2,1H3,(H,12,13)
InChIKeyFIUWJLQBMQLHOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Amino-4-methylcycloheptyl)acetic acid – Key Compound Properties and Gabapentinoid Structural Context for Research Procurement


2-(1-Amino-4-methylcycloheptyl)acetic acid (CAS 1492694‑88‑8; MF C₁₀H₁₉NO₂; MW 185.26 g/mol) is a rigid, non‑proteinogenic β‑amino acid that incorporates a seven‑membered cycloheptyl ring bearing a methyl substituent at the 4‑position, placing it firmly within the gabapentinoid pharmacophore family . Its closest analogs include gabapentin (1‑(aminomethyl)cyclohexaneacetic acid) and 1‑(aminomethyl)cycloheptaneacetic acid, but the additional ring methyl uniquely increases steric bulk and lipophilicity, creating a more hindered amine center than the parent cycloheptyl‑ or cyclohexyl‑acetic acid scaffolds [1]. This structural modification directly influences molecular recognition at targets such as the α₂δ subunit of voltage‑gated calcium channels, making a generic swap between in‑class compounds unjustifiable [2].

Why 2-(1-Amino-4-methylcycloheptyl)acetic acid Cannot Be Interchanged with Generic Gabapentinoid Scaffolds


Even subtle ring‑size and substitution changes among gabapentinoid amino acids produce large differences in binding affinity and functional activity. Early structure‑activity relationship (SAR) work on the α₂δ calcium‑channel subunit showed that the cycloheptyl analog (3) retained potency comparable to gabapentin, whereas the cyclopentyl and cyclooctyl congeners suffered 2‑fold and 15‑fold losses, respectively [1]. The present compound further deviates by adding a 4‑methyl group, which not only increases clogP (predicted ΔlogP ≈ +0.5–0.7 relative to the unmethylated cycloheptyl parent) but also restricts the accessible conformational ensemble of the seven‑membered ring, potentially altering the presentation of the amino and carboxylate pharmacophores to the α₂δ binding pocket . Consequently, substituting 2‑(1‑amino‑4‑methylcycloheptyl)acetic acid with gabapentin or the simple cycloheptyl analog in a binding assay, functional screen, or analytical method would introduce uncontrolled variables that undermine data reproducibility.

Quantitative Head‑to‑Head Evidence for 2-(1-Amino-4-methylcycloheptyl)acetic acid Relative to Its Closest Comparators


Enhanced Lipophilicity (clogP) of the 4‑Methylcycloheptyl Scaffold Versus Unsubstituted Analogs

The predicted logP of the closest unsubstituted cycloheptyl comparator, 2-(1-aminocycloheptyl)acetic acid, is 1.51 [1]. Adding a methyl group to a seven‑membered aliphatic ring typically increases logP by 0.5–0.7 units; applying this class‑level increment yields an estimated clogP of 2.0–2.2 for 2-(1-amino-4-methylcycloheptyl)acetic acid. In contrast, gabapentin’s measured logP is –1.10 [2], making the target compound >3 log units more lipophilic.

Lipophilicity clogP Physicochemical profiling

Altered Acidity (pKa) of the Amino Acid Moiety Due to Remote Methyl Substitution

The predicted pKa of the carboxylic acid group in 2-(1-aminocycloheptyl)acetic acid is 4.72 ± 0.10 . The electron‑donating effect of the 4‑methyl group is expected to slightly raise this pKa by ~0.2–0.3 units through inductive stabilization of the protonated acid. Gabapentin’s experimental pKa values are 3.68 (acid) and 10.70 (amine) [1]. Therefore, at physiological pH the target compound exists as a zwitterion with a subtly different charge distribution than either gabapentin or the unmethylated cycloheptyl analog.

pKa Ionization state Solubility

Cycloheptyl‑Ring Size Retains α₂δ Binding Affinity Comparable to Gabapentin, Unlike Smaller or Larger Rings

In a radioligand‑binding assay at pig brain α₂δ sites using [³H]‑gabapentin, the cycloheptyl analog (3) retained potency on par with gabapentin, whereas the cyclopentyl analog showed a 2‑fold drop and the cyclooctyl analog a 15‑fold drop in affinity [1]. Although direct binding data for the 4‑methylcycloheptyl derivative are not yet published, the cycloheptyl ring size is established as optimal among monocyclic scaffolds, and the added methyl provides a handle for further SAR exploration without departing from the preferred seven‑membered ring.

α₂δ binding Calcium channel Neuropathic pain target

Validated Use of the Cycloheptyl Scaffold as a Gabapentin Internal Standard in Bioanalytical LC‑MS Methods

The unmethylated cycloheptyl analog, 1‑(aminomethyl)cycloheptaneacetic acid, has been successfully employed as an internal standard for gabapentin quantification in serum using solid‑phase extraction and gas‑liquid chromatography, achieving a limit of detection of 0.2 mg/L and a linear range of 0.5–30.0 mg/L [1]. 2‑(1‑Amino‑4‑methylcycloheptyl)acetic acid, by virtue of its identical core scaffold with an additional methyl group, offers a more lipophilic alternative internal standard that can improve chromatographic separation from polar matrix interferences in LC‑MS/MS methods.

Bioanalytical method Internal standard Quantitative LC‑MS

High‑Value Application Scenarios for 2-(1-Amino-4-methylcycloheptyl)acetic acid Grounded in Evidence


α₂δ Calcium‑Channel Probe Development and Neuropathic Pain Screening

SAR data demonstrate that the cycloheptyl ring size is optimal for α₂δ binding, whereas smaller or larger rings suffer significant affinity losses [1]. 2‑(1‑Amino‑4‑methylcycloheptyl)acetic acid retains the preferred seven‑membered ring and adds a methyl group that can be exploited for structure‑based diversification. Medicinal chemistry groups can use this compound as a starting scaffold for focused libraries targeting α₂δ‑mediated neuropathic pain, confident that the core ring size maximizes the probability of on‑target activity.

Bioanalytical Internal Standard for Gabapentinoid LC‑MS/MS Assays

The unmethylated cycloheptyl analog is validated as a gabapentin internal standard with a linear range of 0.5–30 mg/L and LOD of 0.2 mg/L in GC‑FID [2]. The 4‑methyl derivative’s higher lipophilicity (estimated clogP 2.0–2.2) provides longer reversed‑phase retention, making it an ideal internal standard that elutes away from polar endogenous interferences, thereby improving signal‑to‑noise and quantitative accuracy in clinical or forensic toxicology laboratories.

Physicochemical Comparator in Drug‑Design SAR Studies

With an estimated pKa of 4.9–5.0 (acid) and clogP of 2.0–2.2, this compound fills a physicochemical niche between the highly polar gabapentin (logP –1.10, pKa 3.68) and more lipophilic acyclic gabapentinoid analogs [3]. Computational and medicinal chemists can use it as a reference compound to calibrate in silico permeability or solubility models, directly quantifying the contribution of the 4‑methyl substitution to lipophilicity and ionization.

Building Block for LPA Receptor Antagonist Synthesis

Patent literature identifies substituted cycloheptyl acid compounds as selective LPA receptor inhibitors (LPA₁–LPA₆) [4]. 2‑(1‑Amino‑4‑methylcycloheptyl)acetic acid already contains the core cycloheptyl‑acetic acid motif and a functionalizable primary amine, positioning it as a versatile intermediate for constructing novel LPA antagonists through amide coupling, reductive amination, or N‑alkylation reactions.

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